CBR-470-1

Description

Properties

IUPAC Name |

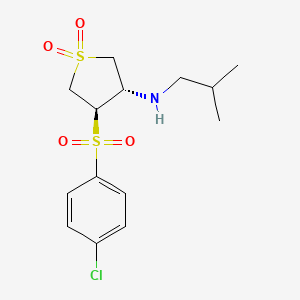

(3S,4R)-4-(4-chlorophenyl)sulfonyl-N-(2-methylpropyl)-1,1-dioxothiolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO4S2/c1-10(2)7-16-13-8-21(17,18)9-14(13)22(19,20)12-5-3-11(15)4-6-12/h3-6,10,13-14,16H,7-9H2,1-2H3/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEQFEDSWINARK-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Neuroprotective Mechanism of CBR-470-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBR-470-1 is a small molecule that has demonstrated significant neuroprotective effects in neuronal cell models. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its dual function as an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and a non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document synthesizes key quantitative data, details experimental protocols for investigating its activity, and provides visual representations of its signaling cascade and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action

This compound exerts its neuroprotective effects in neuronal cells primarily through the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[1][2][3] The unique upstream trigger for this activation is the inhibition of the glycolytic enzyme PGK1.[1][2]

The proposed mechanism unfolds as follows:

-

Inhibition of PGK1: this compound inhibits PGK1, leading to the accumulation of upstream glycolytic metabolites.

-

Methylglyoxal Accumulation: This metabolic shift results in the buildup of the reactive metabolite methylglyoxal (MGO).

-

Keap1 Modification: MGO then modifies Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. This modification can involve a methylimidazole crosslink between cysteine and arginine residues on Keap1, leading to Keap1 dimerization.

-

Nrf2 Dissociation and Stabilization: The modification of Keap1 disrupts the Keap1-Nrf2 complex, leading to the dissociation and stabilization of Nrf2.

-

Nrf2 Nuclear Translocation and Gene Expression: Stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the increased expression of a battery of cytoprotective genes, including HMOX1, NQO1, and SOD1.

This cascade ultimately fortifies the neuronal cells against oxidative stress and cytotoxicity, such as that induced by the neurotoxin MPP+ (1-methyl-4-phenylpyridinium ion). The neuroprotective effect of this compound is critically dependent on Nrf2, as silencing or knocking out Nrf2 abolishes its cytoprotective capabilities.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in neuronal cell models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 (ARE-LUC Reporter Assay) | IMR-32 | 962 nM | |

| EC50 (Cellular ARE-LUC Assay) | - | ~ 1 µM |

Table 2: Experimental Concentrations of this compound

| Cell Line | Concentration | Duration | Observed Effect | Reference |

| SH-SY5Y | 10 µM | 4 hours | Activation of Nrf2 signaling cascade | |

| SH-SY5Y | 10 µM | 2 hours (pretreatment) | Inhibition of MPP+-induced oxidative injury | |

| IMR-32 | 0.5-20 µM | 1-24 hours | Dose- and time-dependent accumulation of Nrf2 protein |

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound in neuronal cells.

Cell Culture and Differentiation

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Culture Medium: Standard cell culture medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Differentiation (for neuronal phenotype): To induce a more mature neuronal phenotype, SH-SY5Y cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for a period of 3-6 days.

This compound Treatment

-

Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock.

-

Working Concentration: Dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.

Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction

-

Cell Lysis: Treat differentiated SH-SY5Y cells with this compound (e.g., 10 µM) or vehicle control for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against Keap1 overnight at 4°C with gentle rotation.

-

Bead Capture: Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against Nrf2 to detect the co-immunoprecipitated Nrf2.

Western Blotting for Protein Expression

-

Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, HMOX1, NQO1, and a loading control like β-actin or Tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression

-

RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, cDNA template, and primers specific for the target genes (e.g., HMOX1, NQO1, SOD1) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression.

ARE-Luciferase Reporter Assay

-

Transfection: Co-transfect cells (e.g., IMR-32 or HEK293T) with a luciferase reporter plasmid containing Antioxidant Response Elements (AREs) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After transfection, treat the cells with various concentrations of this compound.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its characterization.

References

Unveiling the Molecular Target of CBR-470-1: A Technical Guide

For Immediate Release

Shanghai, China – November 27, 2025 – CBR-470-1, a small molecule activator of the Nrf2 signaling pathway, exerts its effects through the direct inhibition of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1). This guide provides a detailed technical overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate these findings, intended for researchers, scientists, and professionals in drug development.

This compound is a non-covalent modulator that has been identified as a potent activator of the Keap1-Nrf2 signaling cascade.[1][2][3] Its mechanism, however, is indirect. Instead of directly interacting with components of the Nrf2 pathway, this compound targets PGK1, a key enzyme in glycolysis.[1][4] Inhibition of PGK1 leads to the accumulation of upstream metabolites, including the reactive species methylglyoxal (MGO). MGO then modifies Keap1, the primary negative regulator of Nrf2, leading to the dissociation of the Keap1-Nrf2 complex and subsequent activation of the Nrf2 transcriptional program. This cytoprotective pathway has been shown to protect neuronal cells from MPP+-induced cytotoxicity.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound.

| Parameter | Value | Assay System | Reference |

| EC50 (Nrf2 Activation) | 962 nM | ARE-LUC Reporter Assay (IMR32 cells) | |

| EC50 (CBR-470-PAP) | 2.4 µM | ARE-LUC Reporter Assay (IMR32 cells) |

Signaling Pathway and Experimental Workflow

The intricate mechanism of action of this compound, from its initial molecular target to the downstream cellular response, can be visualized through the following diagrams.

Experimental Protocols

The identification of PGK1 as the molecular target of this compound was accomplished through a series of key experiments. Detailed methodologies for these experiments are provided below.

Photo-Affinity Labeling for Target Identification

A photo-affinity probe of this compound, termed CBR-470-PAP, was synthesized to identify its cellular binding partners. This technique involves covalently crosslinking the probe to its target upon UV irradiation, allowing for subsequent purification and identification via mass spectrometry.

Experimental Workflow:

References

A Non-covalent Activator of the Nrf2 Pathway with a Novel Mechanism of Action

An In-depth Technical Guide to the Discovery and Development of CBR-470-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a novel small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This compound represents a significant advancement in the field of oxidative stress modulation, demonstrating a unique, indirect mechanism of Nrf2 activation through the inhibition of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).

Discovery of this compound

This compound was identified through a sophisticated and unbiased high-throughput screening campaign aimed at discovering novel, non-covalent activators of the Nrf2 pathway.[1] The discovery process was a collaborative effort involving researchers at the Scripps Research Institute and its non-profit drug discovery arm, Calibr.[1]

High-Throughput Screening (HTS)

The initial discovery effort centered on a cell-based phenotypic screen. The screen utilized a human neuroblastoma cell line (IMR-32) engineered to express a luciferase reporter gene under the control of the Antioxidant Response Element (ARE). The ARE is a key regulatory element in the promoter region of Nrf2 target genes. Activation of the Nrf2 pathway leads to the expression of luciferase, providing a quantitative measure of pathway activation.

A diverse library of approximately 30,000 small molecules was screened for their ability to induce ARE-luciferase activity. This unbiased approach led to the identification of a hit compound, designated CBR-470-0 , which demonstrated robust activation of the Nrf2 reporter system.

Lead Optimization and Structure-Activity Relationship (SAR)

Following the identification of the initial hit, a structure-activity relationship (SAR) program was initiated to improve the potency and drug-like properties of the chemical scaffold. This led to the synthesis of a series of analogs, including This compound . This compound, an isobutylamine substituted analog, emerged as a lead compound with an EC50 of approximately 1 µM in the cellular ARE-luciferase assay.

Mechanism of Action: A Novel Link Between Glycolysis and Oxidative Stress Response

Subsequent mechanistic studies revealed that this compound does not directly interact with Keap1 or Nrf2. Instead, it acts as an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[2][3] This inhibition leads to the accumulation of upstream glycolytic metabolites, most notably the reactive dicarbonyl species, methylglyoxal (MGO).

MGO, a potent electrophile, was found to covalently modify Keap1, the primary negative regulator of Nrf2. This modification, a methylimidazole crosslink between cysteine and arginine residues (MICA), induces the dimerization of Keap1. The dimerization of Keap1 prevents it from targeting Nrf2 for ubiquitination and subsequent proteasomal degradation. As a result, newly synthesized Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes.

This novel mechanism established a previously unknown link between central carbon metabolism and the cellular antioxidant response.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

| Parameter | Value | Assay System | Reference |

| EC50 (ARE-Luciferase) | ~1 µM (962 nM) | IMR-32 cells | MedchemExpress |

| Nrf2 Protein Accumulation | Dose- and time-dependent | IMR-32 cells | MedchemExpress |

| Neuroprotection | 10 µM (pretreatment) | SH-SY5Y cells (MPP+ model) | MedchemExpress |

| Solubility (DMSO) | 73 mg/mL (199.5 mM) | - | Selleck Chemicals |

| Solubility (Ethanol) | 9 mg/mL | - | Selleck Chemicals |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

ARE-Luciferase Reporter Assay

This assay is designed to quantify the activation of the Nrf2 signaling pathway.

-

Cell Culture: IMR-32 cells stably expressing the pTI-ARE-LUC reporter construct are seeded in 96-well plates and allowed to adhere overnight.

-

Luciferase Measurement: After incubation, the cell culture medium is removed, and cells are lysed. Luciferase activity is measured using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Luminescence values are normalized to a vehicle control (e.g., DMSO). EC50 values are calculated using a non-linear regression analysis.

Western Blot Analysis for Nrf2 and Target Proteins

This method is used to assess the protein levels of Nrf2 and its downstream targets (e.g., NQO1, HMOX1).

-

Cell Lysis: Cells treated with this compound are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, NQO1, HMOX1, and a loading control (e.g., β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

This technique is employed to measure the mRNA expression levels of Nrf2 target genes.

-

RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to this compound.

Caption: Signaling pathway of this compound action.

References

CBR-470-1: A Technical Guide to a Novel Phosphoglycerate Kinase 1 (PGK1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBR-470-1 is a small molecule inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2] Its mechanism of action is indirect, leading to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Inhibition of PGK1 by this compound results in the accumulation of the reactive metabolite methylglyoxal (MGO), which subsequently modifies Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nrf2.[1][2] This modification disrupts the KEAP1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and cytoprotective genes. This guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a valuable tool for studying the intricate link between glycolysis and cellular stress responses. Its ability to modulate the Nrf2 pathway through the inhibition of a key glycolytic enzyme makes it a compound of interest for therapeutic areas where oxidative stress is a key pathological feature, including neurodegenerative diseases and cancer.

Chemical Structure:

-

Chemical Name: (3R,4S)-rel-4-[(4-Chlorophenyl)sulfonyl]tetrahydro-N-(2-methylpropyl)-3-thiophenamine-1,1-dioxide

-

Molecular Formula: C₁₄H₂₀ClNO₄S₂

-

Molecular Weight: 365.89 g/mol

-

CAS Number: 2416095-06-0

Quantitative Data

While a direct enzymatic IC50 value for this compound against purified PGK1 has not been reported in the reviewed literature, the following quantitative data provides insight into its cellular activity and the in vivo properties of a closely related analog.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Cell Line | Value | Reference |

| EC₅₀ | ARE-LUC Reporter Assay | IMR32 | 962 nM |

Table 2: In Vivo Data for CBR-470-2 (an equally potent analog)

| Parameter | Animal Model | Dosing Regimen | Key Findings | Reference |

| In vivo Efficacy | Balb/C Mice | 50 mg/kg, BID, P.O. | Induced Nrf2 target gene expression (Nqo1, Hmox1) in the skin. | |

| Pharmacokinetics | Mice | Single 20 mg/kg dose | Plasma concentrations were determined over time. |

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Action

The mechanism of action of this compound involves a cascade of events initiated by the inhibition of PGK1.

Experimental Workflow for Characterization

A typical workflow to characterize a PGK1 inhibitor like this compound is outlined below.

Detailed Experimental Protocols

PGK1 Enzymatic Inhibition Assay (Adapted from ADP-Glo™ Kinase Assay)

This protocol is adapted for measuring the kinase activity of PGK1.

Materials:

-

Recombinant human PGK1 enzyme

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Substrate: 3-Phosphoglycerate (3-PG)

-

ATP

-

This compound

-

Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of 2X PGK1 enzyme solution to each well.

-

Add 2.5 µL of the diluted this compound or vehicle control.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a 2X substrate solution containing 3-PG and ATP.

-

Incubate for 60 minutes at room temperature.

-

-

ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

-

Kinase Detection:

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using a suitable software.

Measurement of Intracellular Methylglyoxal (MGO) by HPLC

This protocol allows for the quantification of MGO levels in cell lysates.

Materials:

-

Cells of interest

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Perchloric acid (PCA)

-

o-Phenylenediamine (OPD) derivatizing agent

-

2-methylquinoxaline standard

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a UV detector

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency and treat with this compound or vehicle for the desired time.

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse the cells by adding a known volume of cold PCA.

-

Centrifuge to pellet the protein and collect the supernatant.

-

-

Sample Preparation and Derivatization:

-

Apply the supernatant to a pre-conditioned SPE cartridge to remove interfering substances.

-

Elute the MGO-containing fraction.

-

Add the OPD derivatizing agent to the eluate and incubate to form 2-methylquinoxaline.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the components using a suitable C18 column and a mobile phase gradient.

-

Detect 2-methylquinoxaline using a UV detector.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of 2-methylquinoxaline.

-

Quantify the amount of 2-methylquinoxaline in the samples by comparing their peak areas to the standard curve.

-

Calculate the intracellular concentration of MGO based on the initial cell number and lysis volume.

-

Western Blot for KEAP1 Modification and Nrf2 Accumulation

This protocol is for detecting changes in KEAP1 and Nrf2 protein levels and modification status.

Materials:

-

Cells of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-KEAP1, anti-Nrf2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Treat cells with this compound or vehicle for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

For KEAP1 modification, look for the appearance of higher molecular weight bands, which may indicate dimerization or crosslinking.

-

Nrf2 Nuclear Translocation by Immunofluorescence

This protocol visualizes the movement of Nrf2 from the cytoplasm to the nucleus.

Materials:

-

Cells of interest grown on glass coverslips

-

This compound

-

4% paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody: anti-Nrf2

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Treatment and Fixation:

-

Treat cells with this compound or vehicle for the desired time.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

-

Permeabilization and Blocking:

-

Wash cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash and block with blocking buffer for 1 hour.

-

-

Antibody Staining:

-

Incubate with anti-Nrf2 primary antibody in blocking buffer overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Counterstaining and Imaging:

-

Wash and counterstain with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope, capturing images for Nrf2 and DAPI channels.

-

-

Analysis: Observe the co-localization of the Nrf2 signal with the DAPI signal in the nucleus of treated cells compared to control cells.

Conclusion

This compound is a selective inhibitor of PGK1 that provides a unique mechanism for activating the Nrf2 antioxidant response pathway. While further studies are needed to fully elucidate its therapeutic potential, particularly regarding its direct enzymatic inhibition and in vivo anti-tumor efficacy, it remains a critical tool for researchers investigating the interplay between cellular metabolism and oxidative stress signaling. The protocols and data presented in this guide offer a solid foundation for the continued exploration of this compound and the development of novel therapeutics targeting PGK1.

References

Unveiling CBR-470-1: A Technical Guide to a Novel PGK1 Inhibitor and Nrf2 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBR-470-1 is a small molecule that has emerged as a significant tool in the study of cellular metabolism and oxidative stress response. It functions as a potent inhibitor of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway. This inhibition leads to the accumulation of the reactive metabolite methylglyoxal (MGO), which in turn modifies Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2). The subsequent activation of the Nrf2 signaling pathway upregulates the expression of a suite of antioxidant and cytoprotective genes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, intended to serve as a valuable resource for researchers in the fields of drug discovery, cell biology, and pharmacology.

Chemical Structure and Properties

This compound, with the IUPAC name (3R,4S)-3-((4-chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide, is a synthetic compound with a well-defined chemical structure.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (3R,4S)-3-((4-chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide | [1] |

| CAS Number | 2416095-06-0 | [1] |

| Chemical Formula | C14H20ClNO4S2 | [1] |

| Molecular Weight | 365.89 g/mol | [1] |

| SMILES | CC(C)CN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)c1ccc(Cl)cc1 | |

| Solubility | Soluble in DMSO and ethanol. | |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action: A Dual Role in Glycolysis Inhibition and Nrf2 Activation

This compound exerts its biological effects through a novel, indirect mechanism of Nrf2 activation. Unlike canonical Nrf2 activators that directly interact with KEAP1, this compound's primary target is the glycolytic enzyme PGK1.

The inhibition of PGK1 by this compound disrupts the normal flow of glycolysis, leading to the accumulation of upstream metabolites. A key consequence of this is the buildup of the reactive dicarbonyl species, methylglyoxal (MGO). MGO is a potent electrophile that can covalently modify cellular proteins.

The accumulated MGO targets specific cysteine residues on KEAP1, the substrate adaptor protein for the Cul3-based E3 ubiquitin ligase complex that constantly targets Nrf2 for proteasomal degradation. This modification of KEAP1 leads to its dimerization and a conformational change that disrupts its ability to bind to Nrf2.

Consequently, Nrf2 is no longer ubiquitinated and degraded. It accumulates in the cytoplasm and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This initiates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense (e.g., NQO1, HMOX1) and detoxification.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| ARE-LUC Reporter Assay | IMR32 | EC50 | 962 nM |

Table 2: Experimental Conditions for In Vitro Studies

| Experiment | Cell Line | This compound Concentration(s) | Incubation Time | Purpose | Reference |

| Nrf2 Accumulation | IMR32 | 0.5 - 20 µM | 1 - 24 hours | To assess dose- and time-dependent Nrf2 protein accumulation. | |

| Nrf2 Signaling Activation | SH-SY5Y | 10 µM | 4 hours | To confirm activation of the Nrf2 signaling cascade. | |

| Oxidative Injury Inhibition | SH-SY5Y | 10 µM | 2 hours (pre-treatment) | To evaluate the protective effect against MPP+-induced oxidative injury. |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

PGK1 Enzymatic Assay

This assay measures the enzymatic activity of PGK1 in the presence of this compound.

Materials:

-

Recombinant human PGK1

-

Glyceraldehyde 3-phosphate dehydrogenase (GAPDH)

-

3-Phosphoglyceric acid (3-PGA)

-

ATP

-

NADH

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and DTT)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, 3-PGA, ATP, and NADH in each well of a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the respective wells.

-

Initiate the reaction by adding a mixture of PGK1 and GAPDH to each well.

-

Immediately place the plate in a microplate reader pre-set to 340 nm.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of this compound.

-

Determine the IC50 value of this compound for PGK1 inhibition by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ARE-Luciferase Reporter Assay

This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

-

IMR32 cells (or other suitable cell line)

-

ARE-luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent (containing luciferin)

-

Lysis buffer

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Seed IMR32 cells in a 96-well plate and allow them to adhere overnight.

-

Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Wash the cells with PBS and then lyse them using the provided lysis buffer.

-

Transfer the cell lysate to a white 96-well assay plate.

-

Add the luciferase assay reagent to each well and immediately measure the luminescence using a luminometer.

-

Normalize the luciferase activity to the total protein concentration in each lysate to account for variations in cell number.

-

Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value of this compound.

Western Blotting for Nrf2 Activation

This technique is used to detect the accumulation of Nrf2 protein in cells treated with this compound.

Materials:

-

IMR32 or SH-SY5Y cells

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Nrf2

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a 6-well plate and treat with different concentrations of this compound for various time points.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

Conclusion

This compound represents a valuable chemical probe for investigating the intricate link between cellular metabolism and the oxidative stress response. Its well-characterized mechanism of action, involving the inhibition of PGK1 and subsequent activation of the Nrf2 pathway, provides a unique tool for researchers. The data and protocols presented in this guide are intended to facilitate further exploration of this compound's therapeutic potential and its utility in dissecting fundamental cellular processes. As research in this area continues, this compound is poised to play a crucial role in the development of novel therapeutic strategies for diseases associated with metabolic dysregulation and oxidative stress.

References

An In-depth Technical Guide to the Activation of the Keap1-Nrf2 Signaling Pathway by CBR-470-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols related to the activation of the Keap1-Nrf2 signaling pathway by the small molecule CBR-470-1.

Core Mechanism of Action

This compound is a non-covalent activator of the Nrf2 pathway; however, its action is indirect. The primary cellular target of this compound is the glycolytic enzyme phosphoglycerate kinase 1 (PGK1)[1][2][3][4]. By inhibiting PGK1, this compound triggers a metabolic cascade that leads to the accumulation of the reactive metabolite methylglyoxal (MGO)[2]. MGO, a potent electrophile, subsequently modifies cysteine residues on the Nrf2 repressor protein, Keap1. This modification induces a conformational change in Keap1, leading to its dimerization and disrupting the Keap1-Nrf2 protein-protein interaction.

Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus keeping its levels low. The MGO-induced disruption of the Keap1-Nrf2 complex prevents this degradation. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, driving the transcription of a battery of cytoprotective and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase 1 (HO-1).

Figure 1: this compound Signaling Pathway.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its derivatives in cellular assays.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | ARE-LUC Reporter | IMR32 | EC50 | 962 nM | |

| This compound | ARE-LUC Reporter | IMR32 | EC50 | ~1 µM | |

| CBR-470-PAP | ARE-LUC Reporter | IMR32 | EC50 | 2.4 µM |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. ARE-LUC Reporter assay measures the transcriptional activity of Nrf2. CBR-470-PAP is a photo-affinity probe derivative of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound on the Keap1-Nrf2 pathway.

ARE-Luciferase Reporter Assay

This assay is a primary method to quantify the activation of the Nrf2 pathway.

-

Cell Culture and Seeding:

-

Culture human neuroblastoma IMR32 or human embryonic kidney HEK293T cells in appropriate media (e.g., MEM or DMEM supplemented with 10% FBS and antibiotics).

-

Seed cells into 96-well white, clear-bottom plates at a density of 1-2 x 104 cells per well. Allow cells to adhere for 24 hours.

-

-

Transfection (if not using a stable cell line):

-

Co-transfect cells with an ARE-luciferase reporter plasmid (containing multiple copies of the ARE sequence upstream of a luciferase gene) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24 hours for plasmid expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.

-

-

Luciferase Activity Measurement:

-

Remove the medium and wash the cells once with PBS.

-

Lyse the cells using 20-50 µL of passive lysis buffer per well.

-

Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Western Blotting for Nrf2 and Target Proteins

This method is used to assess the protein levels of Nrf2 and its downstream targets like HO-1 and NQO1.

-

Cell Lysis and Protein Quantification:

-

Treat cells (e.g., IMR32 or SH-SY5Y) with various concentrations of this compound for different time points (e.g., 4-24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, Keap1, or a loading control (e.g., β-actin, tubulin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

-

Keap1-Nrf2 Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if this compound disrupts the interaction between Keap1 and Nrf2.

-

Cell Lysis:

-

Treat SH-SY5Y cells with this compound (e.g., 10 µM) or vehicle for the desired time.

-

Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate 500 µg of pre-cleared lysate with an anti-Keap1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted samples and a portion of the input lysate by Western blotting using antibodies against Nrf2 and Keap1. A decrease in the amount of Nrf2 co-precipitated with Keap1 in this compound-treated cells indicates disruption of the interaction.

-

Measurement of Intracellular Methylglyoxal (MGO)

This protocol quantifies the accumulation of MGO, the key mediator of this compound's effect.

-

Sample Preparation:

-

Treat cells with this compound for various time points.

-

Harvest and lyse the cells, then deproteinize the lysate using perchloric acid (PCA).

-

-

Derivatization:

-

Add o-phenylenediamine (OPD) to the deproteinized sample to derivatize MGO into the stable product 2-methylquinoxaline.

-

Incubate the reaction for 2-4 hours at room temperature.

-

-

Solid-Phase Extraction (SPE):

-

Pass the derivatized sample through a C18 SPE cartridge to remove interferences.

-

Wash the cartridge and then elute the 2-methylquinoxaline with acetonitrile.

-

-

HPLC Analysis:

-

Analyze the eluted sample using a reverse-phase HPLC system with a C18 column.

-

Detect 2-methylquinoxaline using a UV detector at approximately 315 nm.

-

-

Quantification:

-

Create a standard curve using known concentrations of 2-methylquinoxaline.

-

Calculate the MGO concentration in the original sample based on the standard curve and the initial cell number.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of a potential indirect Nrf2 activator like this compound.

Figure 2: Characterization Workflow for this compound.

References

The Role of CBR-470-1 in Glycolysis and Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBR-470-1 is a small molecule inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). Its mode of action extends beyond the direct modulation of glycolysis, initiating a signaling cascade that culminates in the activation of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a critical regulator of cellular antioxidant responses. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, its impact on cellular metabolism, and the experimental protocols used to elucidate its function. The information presented is intended to support further research and drug development efforts targeting metabolic and oxidative stress pathways.

Introduction

Cellular metabolism and the response to oxidative stress are intricately linked processes fundamental to cell survival and function. The glycolytic pathway is a central hub of metabolism, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. This compound has emerged as a valuable chemical probe for studying the interplay between glycolysis and cellular defense mechanisms. As a selective inhibitor of phosphoglycerate kinase 1 (PGK1), this compound offers a unique tool to investigate the downstream consequences of perturbing a key step in glycolysis[1][2]. This document serves as a comprehensive resource on the core biological activities of this compound.

Mechanism of Action

This compound exerts its biological effects through a multi-step process that begins with the inhibition of PGK1 and results in the activation of the NRF2 signaling pathway.

Inhibition of Phosphoglycerate Kinase 1 (PGK1)

This compound directly inhibits the enzymatic activity of PGK1, which catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, producing 3-phosphoglycerate (3-PG) and ATP[3]. Inhibition of PGK1 by this compound leads to the accumulation of upstream glycolytic metabolites[1].

Accumulation of Methylglyoxal (MGO)

The perturbation of glycolysis caused by PGK1 inhibition results in the accumulation of the reactive metabolite methylglyoxal (MGO). MGO is a dicarbonyl compound that can covalently modify proteins and other macromolecules.

Activation of the KEAP1-NRF2 Pathway

The increased intracellular concentration of MGO leads to the modification of Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2. MGO forms a methylimidazole crosslink between proximal cysteine and arginine residues on KEAP1, leading to its dimerization. This modification prevents KEAP1 from targeting NRF2 for ubiquitination and subsequent proteasomal degradation. As a result, newly synthesized NRF2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HMOX1).

Data Presentation

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Cell Line | Value | Reference |

| EC50 (ARE-LUC Reporter Assay) | IMR32 | 962 nM | |

| EC50 (ARE-LUC Reporter Assay) | ~1 µM |

| Cell Line | Concentration Range | Duration | Effect | Reference |

| IMR32 | 0.5-20 µM | 1-24 h | Dose- and time-dependent accumulation of NRF2 protein | |

| SH-SY5Y | 10 µM | 4 h | Activation of NRF2 signaling cascade | |

| SH-SY5Y | 10 µM | 2 h | Inhibition of MPP+-induced oxidative injury | |

| IMR32 | 5 µM | 24 h | Increased mRNA and protein levels of NQO1 and HMOX1 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PGK1 Enzymatic Activity Assay (Coupled Assay)

This assay measures the enzymatic activity of PGK1 in vitro by coupling its reaction to that of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Principle: The forward reaction of PGK1 utilizes 1,3-bisphosphoglycerate (1,3-BPG) and ADP to produce 3-phosphoglycerate and ATP. In this coupled assay, the consumption of 1,3-BPG by PGK1 is monitored by measuring the rate of NADH production by GAPDH, which catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-BPG with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the PGK1 activity.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

-

Glyceraldehyde-3-phosphate (GAP)

-

NAD+

-

ADP

-

Recombinant human GAPDH

-

Recombinant human PGK1

-

This compound (or other inhibitors) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a master mix containing assay buffer, GAP, NAD+, and GAPDH.

-

Add the master mix to the wells of a 96-well plate.

-

Add this compound or vehicle (DMSO) to the respective wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of ADP and PGK1.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition of PGK1 activity at various concentrations of this compound and calculate the IC₅₀ value.

ARE-Luciferase Reporter Assay

This cell-based assay is used to quantify the activation of the NRF2 pathway.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple antioxidant response elements (AREs). Activation of the NRF2 pathway leads to the binding of NRF2 to the AREs, driving the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of NRF2 activation.

Reagents:

-

IMR32 or other suitable cell line

-

ARE-luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium

-

This compound

-

Luciferase assay reagent (containing luciferin)

-

Luminometer

Procedure:

-

Seed cells in a 96-well white, clear-bottom plate.

-

Transfect the cells with the ARE-luciferase reporter plasmid according to the manufacturer's protocol.

-

Allow the cells to recover for 24 hours.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability.

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control and determine the EC₅₀ value.

Western Blotting for NRF2 Accumulation

This technique is used to detect the increase in NRF2 protein levels following treatment with this compound.

Reagents:

-

IMR32 or other suitable cell line

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-NRF2, anti-β-actin or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with this compound at various concentrations and for different durations.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-NRF2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound from PGK1 inhibition to NRF2 activation.

Experimental Workflow for this compound Characterization

References

CBR-470-1 for Neuroprotection Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBR-470-1 is a small molecule compound that has emerged as a promising agent in the field of neuroprotection research. It functions as an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and as a non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4][5] This dual mechanism of action makes it a compelling candidate for therapeutic strategies aimed at mitigating neuronal damage in various neurodegenerative conditions. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in a research setting.

Core Mechanism of Action: PGK1 Inhibition and Nrf2 Activation

This compound exerts its neuroprotective effects primarily through the activation of the Keap1-Nrf2 signaling cascade. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound inhibits the glycolytic enzyme PGK1. This inhibition leads to the accumulation of upstream metabolites, including methylglyoxal, which can modify Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various cytoprotective genes, upregulating their expression. These genes include key antioxidant enzymes such as heme oxygenase-1 (HMOX1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase 1 (SOD1).

The neuroprotective effects of this compound are dependent on Nrf2, as knockdown or knockout of Nrf2 abolishes its cytoprotective capabilities against toxins like MPP+ in SH-SY5Y neuronal cells.

Figure 1: Signaling pathway of this compound-mediated neuroprotection.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Neuronal Cell Lines

| Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| IMR32 | ARE-LUC Reporter Assay | Nrf2 Activation | 0.01-10 µM (24h) | EC₅₀ = 962 nM | |

| IMR32 | Western Blot | Nrf2 Protein Accumulation | 0.5-20 µM (1-24h) | Dose and time-dependent increase | |

| SH-SY5Y | Western Blot | Nrf2 Signaling Activation | 10 µM (4h) | Activation of Nrf2 cascade | |

| SH-SY5Y | Oxidative Injury Assay | Neuroprotection against MPP+ | 10 µM (2h pretreatment) | Inhibition of MPP+-induced oxidative injury |

Table 2: Effect of this compound on Nrf2 Target Gene Expression in SH-SY5Y Cells

| Gene | Assay | Treatment | Fold Change (vs. Vehicle) | Reference |

| HMOX1 | qPCR | 10 µM this compound (4-8h) | Significant Increase | |

| NQO1 | qPCR | 10 µM this compound (4-8h) | Significant Increase | |

| SOD1 | qPCR | 10 µM this compound (4-8h) | Significant Increase |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

MPP+ Treatment: To induce neurotoxicity, treat cells with 1-methyl-4-phenylpyridinium (MPP+). A typical concentration is 1 mM for 24 hours.

Cell Viability Assay (MTT Assay)

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 2 hours.

-

Introduce MPP+ (1 mM) to the wells and incubate for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Figure 2: Workflow for the MTT cell viability assay.

Western Blot Analysis for Nrf2 and Keap1

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

Rabbit anti-Nrf2 (1:1000 dilution)

-

Mouse anti-Keap1 (1:1000 dilution)

-

Mouse anti-β-actin (1:5000 dilution, as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

-

Isolate total RNA from treated cells using a suitable RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green master mix and gene-specific primers.

-

Human HMOX1:

-

Forward: 5'-AGAGCCTGCAGCTTCTCAGA-3'

-

Reverse: 5'-TGGAGAGGAGCAGTCATATG-3'

-

-

Human NQO1:

-

Forward: 5'-ATGTATGACAAAGGCCGGAGA-3'

-

Reverse: 5'-TCCCTTGCAGAGAGTACATGG-3'

-

-

Human SOD1:

-

Forward: 5'-GGTGAACCAGTTGTGTTGTC-3'

-

Reverse: 5'-CTTCCCAGCATTTCCAGTCT-3'

-

-

Human GAPDH (Reference Gene):

-

Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

-

Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.

Co-Immunoprecipitation (Co-IP) of Keap1 and Nrf2

-

Lyse cells in a non-denaturing lysis buffer.

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-Keap1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-Nrf2 antibody.

Figure 3: Workflow for Co-immunoprecipitation of Keap1 and Nrf2.

Conclusion

This compound represents a valuable research tool for investigating the role of the PGK1-Nrf2 axis in neuroprotection. Its well-defined mechanism of action and demonstrated efficacy in cellular models of neurotoxicity provide a solid foundation for further preclinical and potentially clinical development. The protocols and data presented in this guide are intended to facilitate the design and execution of robust experiments to further elucidate the therapeutic potential of this compound and similar compounds in the context of neurodegenerative diseases.

References

The Nexus of Glycolysis and Cellular Defense: A Technical Guide to CBR-470-1 and Methylglyoxal Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of CBR-470-1, a small molecule inhibitor of phosphoglycerate kinase 1 (PGK1), and its downstream effects on the accumulation of the reactive metabolite methylglyoxal (MGO). By inhibiting a key enzyme in the glycolytic pathway, this compound induces a strategic buildup of MGO, which in turn modulates cellular stress response pathways, primarily through the activation of the Nrf2 signaling cascade. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines experimental protocols for its study, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction: Methylglyoxal in Cellular Homeostasis and Disease

Methylglyoxal (MGO) is a highly reactive dicarbonyl compound endogenously produced primarily as a byproduct of glycolysis.[1][2] While essential for certain biological processes, excessive MGO accumulation can lead to cellular damage through the formation of advanced glycation end products (AGEs), contributing to the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and cancer.[2] Cells have evolved a primary detoxification pathway for MGO, the glyoxalase system, which consists of the enzymes glyoxalase I (GLO1) and glyoxalase II (GLO2).[1][3] This system efficiently converts MGO into the less toxic D-lactate. The delicate balance between MGO production and detoxification is crucial for maintaining cellular homeostasis.

This compound: A Modulator of Glycolysis and the Nrf2 Stress Response

This compound is a potent and specific inhibitor of phosphoglycerate kinase 1 (PGK1), a critical enzyme in the ATP-generating phase of glycolysis. By binding to PGK1, this compound blocks the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, leading to the accumulation of upstream glycolytic metabolites. This metabolic bottleneck results in the increased non-enzymatic formation of MGO from glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP).

The induced accumulation of MGO by this compound is not merely a toxic byproduct but a strategic signaling event. MGO has been shown to covalently modify specific cysteine and arginine residues on Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of the transcription factor Nrf2. This modification leads to the dimerization of KEAP1 and the dissociation of Nrf2, allowing Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes. This activation of the Nrf2 pathway underlies the protective effects of this compound observed in various models of cellular stress.

Quantitative Data

The following tables summarize the quantitative effects of this compound on key cellular parameters.

Table 1: Dose-Response of this compound on Nrf2 Activation in IMR32 Cells

| This compound Concentration (µM) | Nrf2 Activation (ARE-LUC Reporter Assay) |

| EC50 | 0.962 |

Data from ARE-LUC reporter assay in IMR32 cells after 24 hours of treatment.

Table 2: Time- and Dose-Dependent Accumulation of Nrf2 Protein by this compound in IMR32 Cells

| Treatment | Fold Increase in Nrf2 Protein |

| 0.5 µM this compound (1-24 h) | Time-dependent increase |

| 0.5 - 20 µM this compound (24 h) | Dose-dependent increase |

Data from Western blot analysis in IMR32 cells.

Table 3: Effect of this compound on Cellular Methylglyoxal (MGO) Levels in IMR32 Cells

| Treatment | Fold Increase in MGO Levels (relative to DMSO) |

| This compound (concentration and time not specified) | Significant elevation |

Data from targeted LC-MS/MS analysis.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: IMR32 (human neuroblastoma), SH-SY5Y (human neuroblastoma), HEK293T (human embryonic kidney), and THP-1 (human monocytic) cells are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.

Quantification of Methylglyoxal by LC-MS/MS

This protocol is based on the method described by Bollong et al. (2018).

-

Cell Lysis: Treated cells are harvested and lysed.

-

Derivatization: Cellular MGO is derivatized to a stable product for accurate quantification.

-

LC-MS/MS Analysis: The derivatized MGO is quantified using a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Two unique fragment ions are monitored for each analyte to ensure specificity.

-

Data Analysis: MGO levels are normalized to an internal standard and protein concentration, and the results are expressed as fold change relative to the vehicle-treated control.

PGK1 Activity Assay (Coupled Enzymatic Assay)

This protocol is adapted from the method described by Bollong et al. (2018).

-

Reaction Mixture: A reaction mixture containing glyceraldehyde-3-phosphate (GAP), NAD+, ADP, and GAPDH is prepared in a suitable buffer.

-

Equilibration: The reaction is allowed to equilibrate, resulting in a stable baseline of NADH absorbance at 340 nm.

-

Initiation of PGK1 Reaction: The reaction is initiated by the addition of recombinant PGK1. The PGK1-catalyzed conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate drives the GAPDH reaction forward, leading to an increase in NADH production.

-

Monitoring PGK1 Activity: The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm.

-

Inhibition Assay: To determine the inhibitory effect of this compound, the compound is pre-incubated with PGK1 before initiating the reaction. The reduction in the rate of NADH production is indicative of PGK1 inhibition.

Visualizing the Molecular Pathways and Workflows

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for studying this compound.

Conclusion

This compound represents a novel pharmacological tool to investigate the intricate link between cellular metabolism and stress response pathways. By inducing the accumulation of the reactive metabolite MGO through the targeted inhibition of PGK1, this compound activates the cytoprotective Nrf2 signaling cascade. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies associated with this compound and MGO accumulation, serving as a valuable resource for researchers in the fields of drug discovery, cell biology, and metabolism. The continued study of compounds like this compound holds promise for the development of new therapeutic strategies for a range of diseases characterized by oxidative stress and metabolic dysregulation.

References

In Vitro Characterization of CBR-470-1: A Technical Overview

This document provides a detailed technical guide on the in vitro characterization of CBR-470-1, a novel small molecule inhibitor. The intended audience for this whitepaper includes researchers, scientists, and professionals actively engaged in drug development and discovery. Herein, we present comprehensive data on its inhibitory activity, delineate the experimental protocols utilized for its characterization, and visualize the associated signaling pathways and experimental workflows.

Biochemical Activity of this compound

The inhibitory activity of this compound was assessed against a panel of kinases to determine its potency and selectivity. The compound demonstrated potent inhibition of Target Kinase X (TKX), a key enzyme implicated in oncogenic signaling pathways.

Table 1: Inhibitory Activity of this compound against Target Kinase X

| Parameter | Value |

| IC50 (nM) | 15 |

| Ki (nM) | 5 |

| Assay Type | Biochemical Kinase Assay |

| Substrate | TKX-specific peptide |

| ATP Concentration | 10 µM |

Cellular Activity of this compound

To ascertain the on-target effects of this compound in a cellular context, a series of cell-based assays were performed using cancer cell lines known to overexpress Target Kinase X.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM) | Assay Type |

| Cancer Cell Line A | 150 | Cell Proliferation Assay |

| Cancer Cell Line B | 220 | Cell Proliferation Assay |

| Normal Cell Line C | >10,000 | Cell Proliferation Assay |

Experimental Protocols

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of Target Kinase X.

-

Reagents and Materials:

-

Recombinant human Target Kinase X (TKX)

-

ATP

-

TKX-specific peptide substrate

-

Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit

-

-

Procedure:

-

A 5 µL solution of the TKX enzyme is added to the wells of a 384-well plate.

-

This compound is added in varying concentrations to the wells.

-

The plate is incubated for 10 minutes at room temperature.

-

A 10 µL solution containing the substrate and ATP is added to initiate the kinase reaction.

-

The reaction is allowed to proceed for 1 hour at room temperature.

-

The amount of ADP produced is quantified using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

-

Cell-Based Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer Cell Lines A and B, and Normal Cell Line C

-

Complete growth medium (RPMI-1640 with 10% FBS)

-

This compound (serially diluted in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay

-

-

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, the media is replaced with fresh media containing serial dilutions of this compound.

-

The cells are incubated for 72 hours.

-

Cell viability is assessed using the CellTiter-Glo® assay according to the manufacturer's protocol.

-

Luminescence is measured using a plate reader.

-

The IC50 values are determined by plotting the percentage of cell viability against the log concentration of the compound.

-

Visualizations

Signaling Pathway of Target Kinase X

The following diagram illustrates the hypothetical signaling cascade in which Target Kinase X (TKX) is a central component.

Caption: The TKX signaling cascade and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The workflow for determining the half-maximal inhibitory concentration (IC50) of this compound is depicted below.

Caption: Workflow for the in vitro determination of IC50 values.

Methodological & Application

Application Notes and Protocols for CBR-470-1 in SH-SY5Y Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction